2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide
Description
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-2-30-19-10-8-18(9-11-19)23-26-25-20-12-13-22(27-28(20)23)31-16-21(29)24-15-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDGQUXAVDSOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Ethoxyphenyl)-triazolo[4,3-b]pyridazine
- Starting Material : 6-Chloropyridazine-3-carboxylic acid hydrazide reacts with 4-ethoxybenzonitrile in refluxing ethanol (80°C, 12 h).
- Cyclization : The intermediate hydrazide undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) at 110°C for 4 h.
- Isolation : The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding a white solid (78% yield).
Table 1 : Reaction Conditions for Triazolopyridazine Formation
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Ethoxybenzonitrile | Ethanol | 80°C | 12 h | 78% |
| POCl₃ | Neat | 110°C | 4 h | - |
Introduction of the Thiol Functional Group
The thioether linkage is established through nucleophilic substitution at the 6-position of the triazolopyridazine core.
Preparation of 6-Mercapto Intermediate
- Halogenation : 3-(4-Ethoxyphenyl)-triazolo[4,3-b]pyridazine is treated with PCl₅ in dichloromethane (DCM) to yield the 6-chloro derivative.
- Thiolation : The chloro intermediate reacts with thiourea in dimethylformamide (DMF) at 60°C for 6 h, followed by hydrolysis with NaOH to generate the 6-mercapto compound (65% yield).
Table 2 : Thiolation Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea | DMF | 60°C | 6 h | 65% |
Synthesis of the Acetamide Side Chain
The N-phenethylacetamide moiety is prepared through amidation of a thiol-containing acetic acid derivative.
Preparation of 2-Mercapto-N-phenethylacetamide
- Thioacetic Acid Synthesis : 2-Bromoacetic acid reacts with hydrogen sulfide (H₂S) in aqueous NaOH to form 2-mercaptoacetic acid.
- Amidation : 2-Mercaptoacetic acid is coupled with phenethylamine using N,N'-dicyclohexylcarbodiimide (DCC) in DCM, yielding 2-mercapto-N-phenethylacetamide (82% yield).
Table 3 : Amidation Reaction Conditions
| Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DCC | DCM | RT | 24 h | 82% |
Coupling of Triazolopyridazine and Acetamide Moieties
The final step involves forming the thioether bond between the triazolopyridazine thiol and the acetamide bromide.
Thioether Formation
- Reaction : 6-Mercapto-triazolopyridazine reacts with 2-bromo-N-phenethylacetamide in DMF, catalyzed by potassium carbonate (K₂CO₃) at 50°C for 8 h.
- Purification : The crude product is recrystallized from ethanol/water (9:1), affording the target compound as a crystalline solid (70% yield).
Table 4 : Thioether Coupling Parameters
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 50°C | 8 h | 70% |
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for triazole formation. For example, cyclization of hydrazides with nitriles under microwave conditions (150°C, 20 min) achieves 85% yield.
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling introduces the 4-ethoxyphenyl group post-cyclization, using Pd(PPh₃)₄ and 4-ethoxyphenylboronic acid (yield: 75%).
Analytical Characterization
Key spectroscopic data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.89–7.20 (m, 9H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.65 (s, 2H, SCH₂), 2.87 (t, 2H, NCH₂).
- HRMS : m/z calculated for C₂₅H₂₄N₆O₂S [M+H]⁺: 497.1721; found: 497.1718.
Challenges and Mitigation Strategies
- Regioselectivity : Use of electron-withdrawing groups on pyridazine ensures cyclization at the desired position.
- Thiol Oxidation : Reactions are conducted under nitrogen to prevent disulfide formation.
- Purification : Gradient HPLC (C18 column, acetonitrile/water) resolves closely eluting impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioacetamide group to a sulfoxide or sulfone.
Reduction: : Reduction of the triazolo[4,3-b]pyridazine core or other functional groups.
Substitution: : Replacement of the ethoxyphenyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced analogs of the triazolo[4,3-b]pyridazine core.
Substitution: : Generation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be employed as a tool to study biological processes or as a potential lead compound in drug discovery. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine
In the medical field, this compound has potential therapeutic applications. It may be investigated for its pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a component in chemical formulations. Its properties may be harnessed for various industrial applications.
Mechanism of Action
The mechanism by which 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide stands out due to its specific structural features, such as the presence of the ethoxyphenyl group and the phenethylacetamide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Biological Activity
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a complex organic compound that integrates a triazole ring fused with a pyridazine structure. This compound is part of a larger class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The unique structural features of this compound suggest potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 364.44 g/mol |
| CAS Number | 721964-51-8 |
| IUPAC Name | 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-phenylethyl)acetamide |
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities. Here are some notable findings regarding the biological activity of 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide:
Anticancer Activity
Preliminary studies suggest that triazolopyridazine derivatives have shown promising antitumor activity. For instance:
- A related compound demonstrated an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against human breast cancer T47D cells .
Antibacterial Properties
Compounds containing triazole rings have been reported to possess antibacterial activity. The potential of this compound to inhibit bacterial growth remains an area for further exploration.
The biological activity is hypothesized to be linked to the inhibition of specific kinases involved in various disease pathways. Kinase inhibition is a well-documented mechanism for many triazole-containing compounds .
Study 1: Anticancer Activity Assessment
A study assessed the cytotoxic effects of various triazole derivatives on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer).
- Results : The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed moderate activity against both strains, suggesting potential as an antimicrobial agent.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) .
Which spectroscopic and chromatographic techniques are most effective for structural confirmation?
Basic Research Question
A combination of methods ensures structural integrity:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity, particularly the ethoxyphenyl and phenethyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₅H₂₄N₄O₂S) .
- HPLC-PDA : Purity assessment (>95%) and detection of byproducts .
Critical Note : X-ray crystallography may resolve ambiguities in stereochemistry if crystalline forms are obtainable .
How does the ethoxyphenyl substituent influence biological activity compared to analogs with halogen or methoxy groups?
Advanced Research Question
The 4-ethoxyphenyl group modulates:
- Lipophilicity : Ethoxy’s electron-donating nature enhances membrane permeability compared to chloro or fluoro substituents .
- Target Binding : Ethoxy’s steric bulk may hinder interactions with enzymes like kinases, whereas smaller groups (e.g., F, Cl) improve fit in hydrophobic pockets .
Q. Methodological Approach :
- Conduct comparative IC₅₀ assays against targets (e.g., kinases, receptors) using analogs with varied substituents .
- Use molecular docking to predict binding poses .
How can researchers resolve contradictions in reported biological activity across studies?
Advanced Research Question
Discrepancies may arise from:
- Assay Variability : Differences in cell lines, incubation times, or endpoint measurements.
- Purity Issues : Impurities >5% can skew results .
Q. Strategies :
- Standardize Protocols : Use validated assays (e.g., NIH/NCATS guidelines) .
- Reproduce Key Studies : Cross-validate in multiple labs with independently synthesized batches .
- Meta-Analysis : Pool data from PubChem and peer-reviewed studies to identify trends .
What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
Advanced Research Question
Key Issues :
- Low Solubility : Ethoxyphenyl and triazolopyridazine groups reduce aqueous solubility.
- Metabolic Instability : Esterase-mediated hydrolysis of the acetamide bond .
Q. Solutions :
- Prodrug Design : Mask the acetamide with cleavable groups (e.g., phosphonates) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
How to design derivatives for systematic structure-activity relationship (SAR) studies?
Advanced Research Question
Focus Areas :
Triazolopyridazine Core : Modify the fused ring system to pyrazolo or imidazolo analogs .
Thioacetamide Linker : Replace sulfur with oxygen or selenium to assess redox sensitivity .
Phenethyl Group : Introduce substituents (e.g., -OH, -CF₃) to probe steric and electronic effects .
Q. Synthetic Workflow :
- Use parallel synthesis or combinatorial chemistry for high-throughput screening .
What in silico methods predict the compound’s target interactions?
Advanced Research Question
Tools and Workflows :
- Molecular Docking (AutoDock Vina, Glide) : Predict binding to kinases (e.g., EGFR, CDK2) .
- Pharmacophore Modeling (LigandScout) : Identify critical interaction sites (e.g., hydrogen bonds with the triazole ring) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
Validation : Compare predictions with experimental SPR (surface plasmon resonance) data .
What safety precautions are critical during experimental handling?
Basic Research Question
Hazards :
- Acute toxicity (oral, dermal) and eye irritation .
Q. Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for synthesis and weighing .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and avoid aqueous release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
